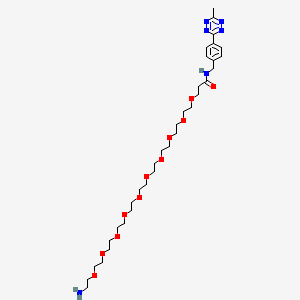
Methyltetrazine-amino-PEG10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG10-amine is a heterobifunctional polyethylene glycol (PEG) linker containing a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, carbonyls, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG10-amine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG10-amine. The methyltetrazine group is introduced via a reaction with a suitable precursor, such as a tetrazine derivative, under controlled conditions. The amino group is then coupled with PEG10 through a series of reactions involving activation and coupling agents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG10-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron demand Diels-Alder (IEDDA) reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with activated esters and carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carboxylic acids, NHS esters, and strained alkenes/alkynes.
Conditions: Reactions are typically carried out under mild conditions, often in aqueous or organic solvents, at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are useful in various scientific applications .
Scientific Research Applications
Methyltetrazine-amino-PEG10-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of bioconjugates and labeled compounds for analytical and diagnostic purposes.
Biology: Employed in activity-based protein profiling (ABPP) to visualize enzyme activities in complex biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
Methyltetrazine-amino-PEG10-amine exerts its effects through bioorthogonal reactions, specifically the IEDDA reaction. The methyltetrazine group reacts with strained alkenes/alkynes to form stable covalent bonds, allowing for the precise labeling and modification of biomolecules . This mechanism is highly selective and efficient, making it ideal for use in live-cell imaging and other biological applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyltetrazine-amino-PEG10-amine is unique due to its heterobifunctional nature, allowing it to participate in a wide range of chemical reactions. Its PEG10 spacer provides flexibility and solubility, making it suitable for various applications in chemistry, biology, and medicine.
Biological Activity
Methyltetrazine-amino-PEG10-amine is a compound that combines the bioorthogonal tetrazine moiety with a polyethylene glycol (PEG) linker. This combination enhances its solubility and biocompatibility, making it suitable for various biological applications, including drug delivery and live-cell labeling. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
This compound consists of:
- A methyltetrazine group, which facilitates rapid bioorthogonal reactions.
- A PEG10 linker that improves solubility and reduces immunogenicity.
The tetrazine group participates in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO), allowing for efficient bioconjugation .
The biological activity of this compound primarily revolves around its role in bioorthogonal chemistry. The IEDDA reaction allows for specific labeling of biomolecules without interfering with their natural functions. This property is particularly useful in live-cell imaging and activity-based protein profiling (ABPP).
Key Reaction Characteristics
- Fast Reaction Rate : The reaction between methyltetrazine and TCO occurs at a second-order rate of approximately 2000 M−1-s−1, enabling quick modifications even in low concentrations .
- Minimal Physiological Impact : The incorporation of methyltetrazine as a tag does not significantly alter the biological function of the target proteins or peptides .
Applications in Research
This compound has been utilized in several significant studies:
1. Activity-Based Protein Profiling
In a study, methyltetrazinylalanine (MeTz-Ala) was introduced into a protease inhibitor to visualize cathepsin activity in live cells. The results indicated that the tetrazine tag allowed for effective labeling and tracking of protease interactions without compromising cell viability .
2. Drug Delivery Systems
The PEG component enhances the solubility and stability of drug formulations. Research has shown that compounds with PEG linkers exhibit improved pharmacokinetics and reduced immune responses, making them ideal for therapeutic applications .
3. Imaging Applications
Methyltetrazine derivatives have been explored as radiotracers for pretargeted imaging in cancer models. For instance, [68Ga]Ga-THP-tetrazine was evaluated for its ability to label liposomal nanomedicines, demonstrating effective biodistribution and imaging capabilities both in vitro and in vivo .
Case Studies
Properties
Molecular Formula |
C33H56N6O11 |
|---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C33H56N6O11/c1-29-36-38-33(39-37-29)31-4-2-30(3-5-31)28-35-32(40)6-8-41-10-12-43-14-16-45-18-20-47-22-24-49-26-27-50-25-23-48-21-19-46-17-15-44-13-11-42-9-7-34/h2-5H,6-28,34H2,1H3,(H,35,40) |
InChI Key |
OSXMRPLFLZFPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















